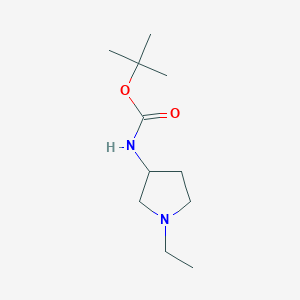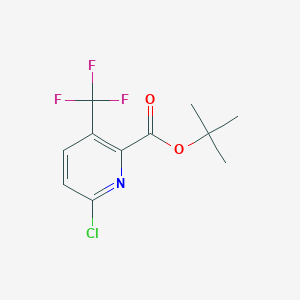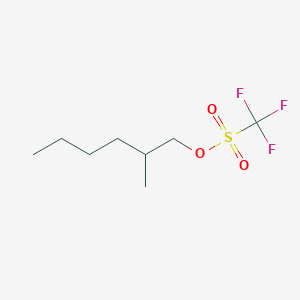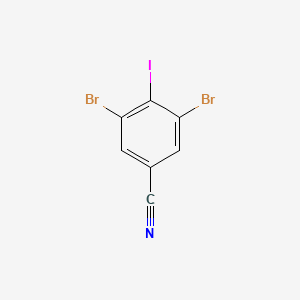
3,5-Dibromo-4-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-iodobenzonitrile: is an organic compound with the molecular formula C7H2Br2IN and a molecular weight of 386.81 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using bromine in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes often utilize eco-friendly reagents and solvents to minimize environmental impact. For example, the use of bromide and bromate salts in an aqueous acidic medium without any catalyst has been reported to produce high yields of similar compounds .
化学反应分析
Types of Reactions: 3,5-Dibromo-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds are the major products formed.
科学研究应用
Chemistry: 3,5-Dibromo-4-iodobenzonitrile is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the production of polymers and other high-performance materials .
作用机制
The mechanism of action of 3,5-Dibromo-4-iodobenzonitrile is primarily based on its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the aromatic ring enhances its reactivity towards nucleophiles and catalysts, facilitating various chemical transformations .
相似化合物的比较
3-Bromo-4-iodobenzonitrile: Similar in structure but with only one bromine atom.
3,5-Dibromo-4-hydroxybenzonitrile: Contains a hydroxyl group instead of an iodine atom.
Uniqueness: 3,5-Dibromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile applications in synthesis and research .
属性
分子式 |
C7H2Br2IN |
|---|---|
分子量 |
386.81 g/mol |
IUPAC 名称 |
3,5-dibromo-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2Br2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H |
InChI 键 |
GHPZWUGPJIKRHD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)I)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrrolo[1,2-b]pyridazine-6-carboxamide](/img/structure/B13657185.png)
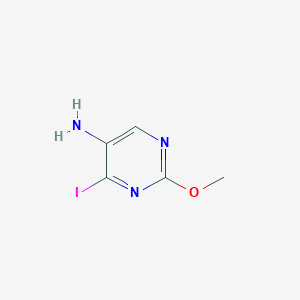
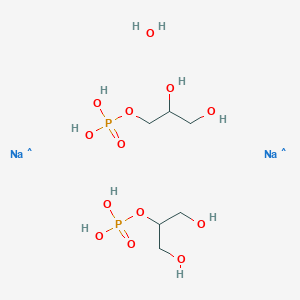
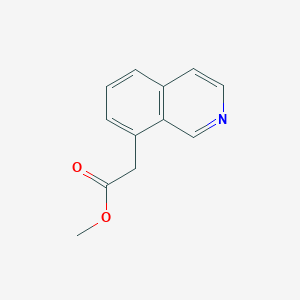
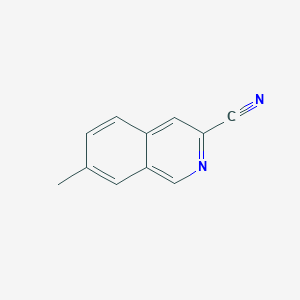
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
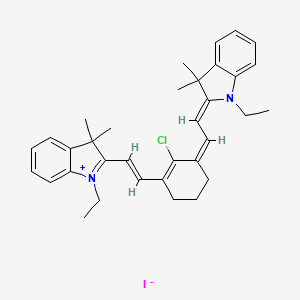
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
